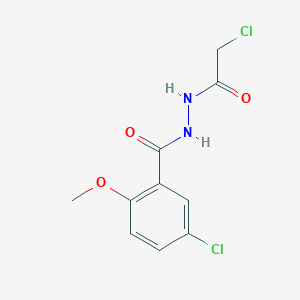

5-chloro-N'-(2-chloroacetyl)-2-methoxybenzohydrazide

Description

It belongs to a class of sulfonamide-containing salicylamide derivatives synthesized through a multi-step process involving amidation and chlorosulfonation of 5-chloro-2-methoxybenzoic acid . The compound features a rigid planar structure due to delocalized π-electrons across the benzamide core, which restricts bond rotation and enhances binding affinity to tubulin's colchicine-binding site . Preclinical studies highlight its efficacy against hormone-dependent (MCF-7) and hormone-independent (MDA-MB-231) breast adenocarcinoma, as well as colorectal cancer (Caco-2, HCT-116) cell lines, with selective toxicity toward malignant cells over normal hTERT-RPE1 cells .

Properties

IUPAC Name |

5-chloro-N'-(2-chloroacetyl)-2-methoxybenzohydrazide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10Cl2N2O3/c1-17-8-3-2-6(12)4-7(8)10(16)14-13-9(15)5-11/h2-4H,5H2,1H3,(H,13,15)(H,14,16) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KNWDGVSSGKZSSJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)Cl)C(=O)NNC(=O)CCl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10Cl2N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

277.10 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-chloro-N’-(2-chloroacetyl)-2-methoxybenzohydrazide typically involves the reaction of 5-chloro-2-methoxybenzoic acid with hydrazine hydrate to form the corresponding hydrazide. This intermediate is then reacted with chloroacetyl chloride under controlled conditions to yield the final product. The reaction conditions often include the use of solvents such as ethanol or methanol and may require refluxing to ensure complete reaction.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and safety.

Chemical Reactions Analysis

Types of Reactions

5-chloro-N’-(2-chloroacetyl)-2-methoxybenzohydrazide can undergo various chemical reactions, including:

Substitution Reactions: The chloro groups can be substituted by nucleophiles such as amines or thiols.

Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions to form different derivatives.

Condensation Reactions: It can participate in condensation reactions with aldehydes or ketones to form hydrazones.

Common Reagents and Conditions

Substitution Reactions: Reagents such as sodium hydroxide or potassium carbonate in polar solvents like dimethyl sulfoxide (DMSO) are commonly used.

Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

Major Products Formed

Substitution: Products include various substituted benzohydrazides.

Oxidation: Oxidized derivatives such as carboxylic acids or nitro compounds.

Reduction: Reduced forms like amines or alcohols.

Scientific Research Applications

5-chloro-N’-(2-chloroacetyl)-2-methoxybenzohydrazide has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

Medicine: Explored for its potential as a pharmacophore in drug development.

Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 5-chloro-N’-(2-chloroacetyl)-2-methoxybenzohydrazide involves its interaction with specific molecular targets. The chloro and methoxy groups can enhance its binding affinity to enzymes or receptors, leading to inhibition or activation of biological pathways. The hydrazide moiety can form stable complexes with metal ions, influencing various biochemical processes.

Comparison with Similar Compounds

Table 1: Key Structural Features and Anticancer Profiles of Selected Derivatives

*SI = IC₅₀ (normal cells) / IC₅₀ (cancer cells). Higher values indicate better selectivity.

Key Findings

Substituent Effects on Activity :

- Aromatic vs. Aliphatic Groups : Compounds with aromatic sulfonamide substituents (e.g., 24 , 25 , 27 ) exhibit superior activity (IC₅₀ < 0.25 μM) compared to aliphatic analogs (e.g., 35 , IC₅₀ > 1 μM). The planar aromatic groups enhance binding to tubulin's hydrophobic pockets .

- Electron-Withdrawing Groups : Chloro (compound 24 ) and fluoro (compound 25 ) substituents improve activity by stabilizing hydrogen bonds with tubulin residues (e.g., ASN258) .

Selectivity Trends: Compound 33 (piperidine sulfonamide) shows the highest selectivity for colon cancer (SI = 9.1) due to optimal alignment in the tubulin pocket, minimizing off-target effects on normal cells . Methoxy-substituted 27 has reduced selectivity (SI = 5.2) despite high potency, likely due to partial polarity mismatches in normal cells .

Mechanistic Insights from Docking Studies :

- Compounds 24 and 33 align with the colchicine-binding site, forming critical hydrogen bonds with GLN11 and ASN256. Misalignment in 35 and 38 correlates with reduced activity .

- Compound 27 is an exception; its high activity despite structural misalignment suggests alternative mechanisms, such as π-π interactions with TYR224 .

Biological Activity

5-chloro-N'-(2-chloroacetyl)-2-methoxybenzohydrazide is a synthetic compound that has garnered attention for its potential biological activities, particularly in antimicrobial and anticancer research. This article reviews the biological activity of this compound, summarizing findings from diverse studies and presenting data in tables for clarity.

Chemical Structure and Properties

The compound features a hydrazide functional group, which is known to enhance biological activity due to its ability to interact with various biological targets. The presence of chlorine and methoxy substituents on the benzene ring contributes to its lipophilicity, influencing its membrane permeability and biological efficacy.

Biological Activity Overview

Research indicates that this compound exhibits significant antimicrobial and anticancer properties. Below is a summary of its biological activities based on recent studies.

Antimicrobial Activity

Several studies have evaluated the antimicrobial potential of this compound against various pathogens:

| Pathogen | Activity | Reference |

|---|---|---|

| Escherichia coli | Moderate inhibition | |

| Staphylococcus aureus | Effective against MRSA | |

| Candida albicans | Moderate effectiveness |

The compound's effectiveness against both Gram-positive and Gram-negative bacteria suggests it may disrupt bacterial cell membranes or inhibit essential metabolic pathways.

Anticancer Activity

Research has also focused on the anticancer properties of this compound. In vitro studies show that it can induce apoptosis in cancer cell lines through mechanisms such as:

- Inhibition of cell proliferation

- Induction of oxidative stress

- Activation of caspase pathways

A study reported that the compound exhibited cytotoxic effects on human cancer cell lines with IC50 values ranging from 10 to 25 µM, indicating a promising therapeutic index for further development.

The mechanism by which this compound exerts its biological effects involves multiple pathways:

- Enzyme Inhibition: The compound may inhibit specific enzymes critical for microbial survival or cancer cell proliferation.

- Receptor Modulation: It might interact with cellular receptors, altering signal transduction pathways that regulate cell growth and apoptosis.

- Membrane Disruption: The lipophilic nature allows it to integrate into cellular membranes, potentially disrupting their integrity.

Case Studies

-

Antimicrobial Efficacy Against MRSA:

In a controlled study, this compound was tested against methicillin-resistant Staphylococcus aureus (MRSA). The results demonstrated significant inhibition of bacterial growth at concentrations as low as 5 µg/mL, highlighting its potential as a therapeutic agent in treating resistant infections. -

Cytotoxicity in Cancer Cells:

A series of experiments conducted on breast cancer cell lines revealed that treatment with the compound led to a dose-dependent decrease in cell viability. Flow cytometry analysis indicated increased annexin V binding, suggesting the induction of apoptosis.

Q & A

Q. What are the critical parameters for optimizing the synthesis of 5-chloro-N'-(2-chloroacetyl)-2-methoxybenzohydrazide?

Methodological Answer: The synthesis of hydrazide derivatives typically involves condensation reactions between acyl hydrazides and carbonyl-containing reagents. Key parameters include:

- Reagent stoichiometry : A 1:1 molar ratio of 2-chloroacetyl chloride to 5-chloro-2-methoxybenzohydrazide is recommended to minimize side products .

- Solvent selection : Polar aprotic solvents (e.g., DMF, acetic acid) enhance reaction efficiency by stabilizing intermediates (e.g., used acetic acid for analogous hydrazide synthesis).

- Temperature control : Reactions are often conducted at room temperature or mild reflux (e.g., 60–80°C) to balance yield and purity .

- Workup procedures : Precipitation or recrystallization from methanol/ethanol improves purity, as demonstrated in hydrazide syntheses .

Q. How should researchers characterize the crystal structure and intermolecular interactions of this compound?

Methodological Answer: Single-crystal X-ray diffraction (SCXRD) is the gold standard for structural elucidation:

- Crystallization : Slow evaporation of methanol/ethanol solutions yields diffraction-quality crystals, as shown for analogous 2-methoxybenzohydrazide derivatives .

- Hydrogen bonding analysis : Identify N–H⋯O/N–H⋯N interactions (common in hydrazides) using software like SHELXL . For example, reported intramolecular O–H⋯N and N–H⋯O bonds stabilizing planar configurations.

- Packing diagrams : Use tools like Mercury to visualize π–π stacking (centroid distances ~3.6 Å) and chain motifs (e.g., zigzag chains via C–H⋯O bonds) .

Q. What preliminary strategies are used to screen the biological activity of this compound?

Methodological Answer:

- Antifungal/phytotoxic assays : Follow protocols for structurally similar hydrazides. reported antifungal activity using agar diffusion assays against Candida albicans and phytotoxicity tests on plant seedlings .

- Dose-response studies : Test concentrations from 10–100 µM in vitro.

- Structure-activity relationship (SAR) : Compare with derivatives (e.g., para-chloro or methoxy substitutions) to identify critical functional groups .

Advanced Research Questions

Q. How can this compound act as a ligand in coordination chemistry, and what metal complexes are feasible?

Methodological Answer: Hydrazides with –NH–CO– groups chelate metals via enolate oxygen, azomethine nitrogen, and phenolic oxygen:

- Synthesis of Mo(VI) complexes : React with [MoO₂(acac)₂] in methanol, as demonstrated for analogous ligands (e.g., N’-(2-hydroxy-3-methoxybenzylidene)-2-methoxybenzohydrazide) .

- Characterization : Use FT-IR to confirm shifts in ν(C=O) and ν(N–H) bands. SCXRD reveals octahedral geometry around Mo centers .

- Applications : Investigate catalytic properties in oxidation reactions or bioinorganic models .

Q. What experimental approaches resolve contradictions in reported solubility or reactivity data?

Methodological Answer:

- Solubility profiling : Use Hansen solubility parameters (HSPs) in diverse solvents (e.g., DMSO, chloroform). highlights solvent polarity as a critical factor .

- Reactivity validation : Reproduce conflicting studies under controlled conditions (e.g., inert atmosphere, standardized reagents). Cross-validate with HPLC or LC-MS to detect intermediates .

- Computational modeling : DFT calculations (e.g., Gibbs free energy of solvation) rationalize discrepancies .

Q. How can researchers investigate polymorphism or crystallographic disorder in this compound?

Methodological Answer:

- Polymorph screening : Recrystallize from solvents of varying polarity (e.g., water, acetonitrile) and analyze via SCXRD .

- Thermal analysis : Differential scanning calorimetry (DSC) identifies phase transitions.

- Disorder modeling : Refine occupancy factors in SHELXL and validate with residual density maps .

Q. What mechanistic insights can be gained from studying its reaction intermediates?

Methodological Answer:

- Trapping intermediates : Use low-temperature NMR (e.g., –40°C in CDCl₃) to stabilize transient species.

- Isolation techniques : Chromatographically purify intermediates, as shown for TC-AMP mimic synthesis () .

- Kinetic studies : Monitor reactions via in situ IR to identify rate-determining steps .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.